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Compound of Interest

Compound Name:
4,4-Difluoro-1-(piperidine-3-

carbonyl)piperidine

CAS No.: 1894014-81-3

Cat. No.: B1434969

Get Quote

Executive Summary
Fluorinated dipiperidines—compounds containing two piperidine rings with strategic fluorine

substitution—represent a high-value scaffold in modern drug discovery. While the piperidine

ring is the most common nitrogen heterocycle in FDA-approved drugs, its fluorinated analogues

offer superior metabolic stability, modulated basicity (

), and precise conformational control via the stereoelectronic gauche effect.

This guide analyzes the transition from simple piperidines to complex fluorinated dipiperidine

architectures (including 4,4'-bipiperidines and linked dipiperidines). It serves as a blueprint for

leveraging these moieties to optimize ligand-target binding kinetics and physicochemical

properties.
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"Fluorinated dipiperidine" encompasses three distinct structural subclasses, each serving a

unique pharmacological role:

Subclass Structure Description Primary Application

4,4'-Bipiperidine
Two directly connected

piperidine rings.

Rigid, rod-like linkers; channel

blockers.

Linked Dipiperidines
Rings separated by a spacer

(alkyl, amide, ether).

GPCR bivalent ligands;

PROTAC linkers.

Fused/Spiro Systems
Piperidines sharing atoms

(e.g., spiro-dipiperidines).

Conformationally restricted 3D

scaffolds.

Stereoelectronic Tuning
The introduction of fluorine is not merely a steric replacement for hydrogen; it fundamentally

alters the ring's behavior.

Basicity Modulation: The strong electronegativity of fluorine (EN = 3.98) exerts an inductive

effect (

), reducing the electron density on the piperidine nitrogen.

Effect: Lowers

by 1–3 units depending on distance (e.g., 3-F vs. 4-F), improving membrane permeability
and reducing hERG liability.

Conformational Locking (The Gauche Effect): In 3-fluoropiperidines, the C–F bond prefers to

be gauche to the vicinal C–N bond (or C–C bonds with electron-donating orbitals) rather than

anti. This hyperconjugative interaction (

) stabilizes specific axial/equatorial conformers, allowing "pre-organization" of the ligand for
receptor binding.
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Constructing fluorinated dipiperidines requires a modular approach: synthesizing the

fluorinated piperidine monomer followed by coupling, or fluorinating a pre-assembled

dipiperidine scaffold.

Pathway A: Dearomatization-Hydrogenation (The Glorius
Method)
This is the gold standard for accessing chiral, multi-fluorinated piperidines from abundant

fluoropyridines.

Mechanism: Pyridine activation via Lewis acid or alkylation, followed by heterogeneous

hydrogenation.

Advantage: High diastereoselectivity (all-cis products).[1]

Pathway B: Deoxofluorination & Fluoro-Prins
Cyclization
Ideal for gem-difluoro motifs (e.g., 4,4-difluoropiperidine).

Reagents: DAST, Deoxo-Fluor, or DMPU/HF complexes.

Fluoro-Prins: Reaction of homoallylic alcohols with aldehydes in the presence of HF sources

to form 4-fluoropiperidines.

Experimental Protocols
Protocol 1: Synthesis of 4,4-Difluoropiperidine
Hydrochloride
Adapted from optimized industrial protocols (e.g., CN111116456B).

Objective: Scale-up synthesis of the 4,4-difluoro monomer for subsequent coupling into

dipiperidine scaffolds.

Reagents:

N-Boc-4-piperidone (1.0 eq)
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DAST (Diethylaminosulfur trifluoride) or Morpholinosulfur trifluoride (1.5 eq)

Dichloromethane (DCM), anhydrous

HCl (4M in dioxane)

Step-by-Step Workflow:

Preparation: Charge a flame-dried 3-neck flask with N-Boc-4-piperidone (10 g) and

anhydrous DCM (100 mL) under Argon. Cool to -78°C.

Fluorination: Add DAST dropwise over 30 minutes. Maintain temperature < -60°C to prevent

elimination side products (enamines).

Reaction: Allow the mixture to warm to Room Temperature (RT) overnight (12 h). Monitor by

TLC/NMR.

Quench: Pour reaction mixture carefully into saturated

(aq) at 0°C. Caution: Vigorous gas evolution.

Extraction: Extract with DCM (3x), dry over

, and concentrate to yield N-Boc-4,4-difluoropiperidine.

Deprotection: Dissolve intermediate in dioxane (50 mL). Add 4M HCl/dioxane (20 mL) at 0°C.

Stir at RT for 4 h.

Isolation: Filter the white precipitate. Wash with

. Dry under vacuum.

Yield: ~85-90%

Validation:

NMR (singlet/decoupled ~ -95 ppm).

Protocol 2: Assembly of 1,4'-Bipiperidine Scaffold
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Objective: Coupling the fluorinated monomer to a second ring via Reductive Amination.

Reagents:

4,4-Difluoropiperidine HCl (from Protocol 1)[2]

N-Boc-4-piperidone

Sodium Triacetoxyborohydride (

)

DIPEA (Diisopropylethylamine)

DCE (Dichloroethane)

Workflow:

Dissolve N-Boc-4-piperidone (1.0 eq) and 4,4-difluoropiperidine HCl (1.1 eq) in DCE.

Add DIPEA (1.2 eq) to free the amine salt. Stir for 30 min.

Add

(1.5 eq) in portions.

Stir at RT for 16 h.

Quench with sat.

, extract with DCM.

Result: N-Boc-4-(4,4-difluoropiperidin-1-yl)piperidine.

Visualizing the Science
Diagram: The Fluorine Gauche Effect & Synthesis Logic
This diagram illustrates the conformational preference induced by fluorine and the modular

synthesis of the dipiperidine scaffold.
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Stereoelectronic Effect

Modular Synthesis Strategy
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Click to download full resolution via product page

Caption: Left: Mechanistic impact of fluorine on piperidine conformation and basicity. Right:

Modular synthetic workflow from pyridine precursors to complex dipiperidine scaffolds.

Physicochemical Data Summary
The following table summarizes the impact of fluorination patterns on the core piperidine

properties, which translates to the dipiperidine system.

Substitution
Pattern (vs Piperidine) LogP Shift

Conformational
Preference

Unsubstituted Reference (11.2) Reference Chair (Fluxional)

3-Fluoro -2.5 units (8.7) -0.1 to +0.2
Axial F preferred

(Gauche effect)

3,3-Difluoro -4.0 units (7.2) +0.4 Distorted Chair

4-Fluoro -1.5 units (9.7) -0.2 Equatorial F preferred

4,4-Difluoro -2.5 units (8.7) +0.3 Chair

3,5-Difluoro (cis) -5.0 units (6.2) +0.5 Diaxial F preferred
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Data synthesized from thermodynamic studies of fluorinated heterocycles.

Medicinal Chemistry Case Study: Dopamine D4
Antagonists
Context: Dopamine D4 receptor antagonists are critical for treating L-DOPA-induced

dyskinesias in Parkinson's disease. Challenge: Standard piperidine ligands often suffer from

rapid metabolic clearance (oxidative metabolism at C-H bonds). Solution: Introduction of a 4,4-

difluoropiperidine moiety.[2][3][4][5]

Mechanism: The C-F bonds block the metabolic "soft spot" at the C4 position.

Result: The 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold demonstrated exceptional

binding affinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-

star-inserted">

nM) and >2000-fold selectivity over D2 receptors. The fluorine atoms reduced the basicity,
balancing CNS penetration with solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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